Product packaging for 2-(pyrimidin-2-yl)aniline(Cat. No.:CAS No. 1061358-42-6)

2-(pyrimidin-2-yl)aniline

Cat. No.: B8804447
CAS No.: 1061358-42-6
M. Wt: 171.20 g/mol
InChI Key: LLINQVYQJAQYON-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) and Aniline (B41778) Moieties in Contemporary Chemical Science

The pyrimidine ring and the aniline group are two of the most important structural motifs in modern chemical science, particularly in the realm of medicinal chemistry.

The pyrimidine moiety is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. vulcanchem.com This scaffold is a cornerstone of life itself, forming the chemical basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. Beyond its biological role, the pyrimidine skeleton is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. mdpi.com Its synthetic versatility allows for easy modification at its 2, 4, 5, and 6 positions, enabling the creation of large libraries of compounds for drug discovery. mdpi.com Consequently, pyrimidine derivatives have found extensive therapeutic applications, including as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. mdpi.comtandfonline.com

The aniline moiety, consisting of a primary amino group attached to a phenyl ring, is a fundamental building block in organic synthesis. cymitquimica.com It serves as a precursor for a vast range of industrial chemicals, dyes, and polymers. In pharmaceutical science, the aniline scaffold is a common feature in many drug molecules. The amino group can act as a hydrogen bond donor and a nucleophile, while the phenyl ring can engage in various non-covalent interactions, such as π-π stacking. The electronic properties of the aniline unit can be readily tuned by introducing substituents on the aromatic ring, which in turn influences the reactivity and biological activity of the resulting molecule.

The combination of these two moieties into a single structure, as seen in anilinopyrimidines, creates compounds with unique electronic and steric properties, suggesting a high potential for biological activity and diverse applications in materials science. vulcanchem.comcymitquimica.com

Significance of 2-(Pyrimidin-2-yl)aniline as a Core Chemical Scaffold in Heterocyclic Chemistry

This compound serves as a crucial core scaffold for the synthesis of more complex heterocyclic systems. Its significance stems from its structural attributes and reactivity, which make it an ideal starting point for chemical diversification.

The synthesis of this compound and its derivatives is typically achieved through well-established methods like nucleophilic aromatic substitution, where a halogenated pyrimidine (e.g., 2-chloropyrimidine) reacts with an aniline derivative. rsc.orgmdpi.com Microwave-assisted synthesis has been shown to be an effective and "green" method for producing these compounds in high yields. rsc.org

Structurally, the molecule is not planar. X-ray crystallography studies of N-(pyrimidin-2-yl)aniline have revealed that the asymmetric unit contains two independent molecules where the dihedral angles between the pyrimidine and aniline rings are 31.1° and 35.3°. nih.gov The molecules form dimers in the crystal structure through intermolecular N-H···N hydrogen bonds. nih.gov This capacity for hydrogen bonding, along with potential π-π stacking interactions conferred by the two aromatic rings, is critical for its interaction with biological targets like enzyme active sites. vulcanchem.com

The utility of this scaffold is demonstrated by its use as a directing group in organic synthesis. For instance, 2-(pyridin-2-yl)aniline (B1331140), a close analogue, has been successfully employed as a removable directing group to facilitate the amination of C(sp²)–H bonds, a challenging but highly valuable transformation in organic chemistry. rsc.org The nitrogen atoms in both the pyrimidine ring and the aniline bridge can also act as chelating ligands, forming stable complexes with metal ions. This property is being explored for the development of new materials and antimicrobial agents. researchgate.net

Table 1: Physicochemical Properties of Pyrimethanil (a 2-anilinopyrimidine derivative) This interactive table provides key computed descriptors for Pyrimethanil, a well-known fungicide based on the anilinopyrimidine scaffold.

Property Value
IUPAC Name 4,6-dimethyl-N-phenylpyrimidin-2-amine
Molecular Formula C₁₂H₁₃N₃
InChI InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)
InChIKey ZLIBICFPKPWGIZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=CC=CC=C2)C

Data sourced from PubChem CID 91650. nih.gov

Current Research Trajectories and Future Directions for the Compound in Academic Studies

The this compound scaffold is at the center of numerous contemporary research programs, primarily in medicinal chemistry and materials science.

In medicinal chemistry , derivatives of this compound are being extensively investigated as potent therapeutic agents. A major focus is on the development of kinase inhibitors for cancer therapy. By modifying the core structure, researchers have designed potent and selective inhibitors for various kinases, including:

Epidermal Growth Factor Receptor (EGFR): Certain pyrimido[4,5-d]pyrimidin-2(1H)-one derivatives have shown efficacy as tyrosine kinase inhibitors against KDR, FGFR, and PDGFR. rsc.org

Mer/c-Met Kinases: A series of 2-substituted aniline pyrimidine derivatives have been synthesized and evaluated as dual Mer/c-Met inhibitors, with some compounds showing strong inhibitory activities in the nanomolar range. mdpi.com

Cyclin-Dependent Kinases (CDK4/6): The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has yielded highly potent and selective inhibitors of CDK4 and CDK6, which are validated targets for anticancer drug discovery. acs.org

Beyond cancer, research is active in other therapeutic areas. Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated promising anti-fibrotic activity, in some cases superior to existing drugs. mdpi.com The scaffold is also a key component in compounds being investigated for the treatment of tuberculosis and as broad-spectrum antimicrobial agents. mdpi.comresearchgate.net

Table 2: Biological Targets of Anilinopyrimidine Derivatives This interactive table summarizes key biological targets and the therapeutic potential of various derivatives built upon the anilinopyrimidine scaffold.

Derivative Class Biological Target(s) Therapeutic Area
2-Anilinopyrimidines Fungal Respiration Agrochemical (Fungicide) rsc.orgnih.gov
Pyrimido[4,5-d]pyrimidines Tyrosine Kinases (KDR, FGFR, PDGFR) Oncology rsc.org
2-Substituted Aniline Pyrimidines Mer/c-Met Kinases Oncology mdpi.com
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines CDK4/CDK6 Oncology acs.org
2-(Pyridin-2-yl) Pyrimidines Collagen Prolyl 4-Hydroxylases Anti-fibrosis mdpi.com

Future directions for research on this compound are multifaceted. In medicinal chemistry, the focus will likely be on optimizing the lead compounds already discovered to improve their potency, selectivity, and pharmacokinetic profiles, with the goal of advancing them into clinical trials. mdpi.com The exploration of this scaffold for new biological targets will undoubtedly continue.

In materials science and coordination chemistry , the chelating ability of this compound and its analogues will be further exploited. researchgate.net Research into the synthesis of novel metal-organic frameworks (MOFs) and supramolecular assemblies using this ligand could lead to new catalysts, sensors, or materials with unique electronic and photophysical properties. rsc.org The synthetic versatility and rich chemical properties of this compound ensure that it will remain a compound of high interest in advanced chemical research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B8804447 2-(pyrimidin-2-yl)aniline CAS No. 1061358-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1061358-42-6

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-pyrimidin-2-ylaniline

InChI

InChI=1S/C10H9N3/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,11H2

InChI Key

LLINQVYQJAQYON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Pyrimidin 2 Yl Aniline and Its Derivatives

Direct Synthesis Approaches to 2-(Pyrimidin-2-yl)aniline

Direct synthesis methods focus on the construction of the pyrimidine-aniline linkage from readily available precursors. These approaches are fundamental to the production of this compound and its substituted analogues.

A cornerstone in the synthesis of anilinopyrimidines is the aromatic nucleophilic substitution (SNAr) reaction. rsc.orgrsc.org This method typically involves the reaction of a pyrimidine (B1678525) ring activated with a leaving group, most commonly a halogen atom at the C-2 position, with an aniline (B41778) derivative. rsc.orgrsc.org The reaction proceeds through a Meisenheimer complex intermediate. rsc.orgresearchgate.net The process is widely used due to the commercial availability of various substituted 2-chloropyrimidines and anilines.

The reaction can be performed under various conditions, often requiring heat or the presence of an acid or base to facilitate the substitution. For instance, the reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines can be carried out in ethanol (B145695). rsc.orgrsc.org The electronic nature of the substituents on the aniline molecule can significantly influence the nucleophilicity of the amino group and thus affect the reaction's efficiency. rsc.orgresearchgate.net Generally, electron-donating groups on the aniline ring enhance its reactivity. It has been noted that in the case of 2,4-dichloro-quinazoline precursors, substitution with amines, including anilines, regioselectively occurs at the C-4 position. mdpi.com

A general representation of the SNAr synthesis is shown below:

Scheme 1: General SNAr reaction for the synthesis of 2-anilinopyrimidines.

(Illustrative scheme, not from a direct source)

To overcome the often harsh conditions and long reaction times associated with conventional heating methods, microwave-assisted synthesis has emerged as a powerful and efficient alternative for preparing anilinopyrimidines. rsc.orgrsc.org Microwave irradiation significantly reduces reaction times, often from several hours to mere minutes, while frequently providing higher yields and cleaner products. rsc.orgresearchgate.net

This technique has been successfully applied to the SNAr reaction of 2-chloropyrimidines with anilines. rsc.orgrsc.org For example, a series of 2-anilinopyrimidine derivatives were synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with various anilines in ethanol at 160°C under microwave irradiation for just 10 minutes, resulting in high yields (71-99% for most derivatives). rsc.org This rapid and high-yield "green" synthesis highlights the efficacy of microwave assistance in modern organic synthesis. rsc.orgresearchgate.net The use of microwave synthesizers allows for precise temperature control and uniform heating, contributing to the reproducibility of the method. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4,6-Dimethyl-N-phenyl-2-pyrimidinamine

Method Reaction Time Yield Reference
Conventional Heating Several Hours Moderate rsc.org

Transition metal catalysis, particularly with palladium, has opened new avenues for the formation of C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. acs.org

Pyrimidin-2-yl sulfonates have been identified as effective coupling partners in C-N cross-coupling reactions, serving as alternatives to halogenated pyrimidines. psu.eduresearchgate.net These substrates can be readily prepared from commercial starting materials. researchgate.net Palladium-catalyzed coupling of pyrimidin-2-yl sulfonates with anilines furnishes a wide array of C2-arylaminopyrimidines in good to high yields under mild conditions. psu.eduresearchgate.net

One effective catalyst system involves a heterogeneous palladium complex supported on natural wool fiber, which catalyzes the coupling of various pyrimidin-2-yl sulfonates with anilines. psu.edu This catalyst is stable, reusable, and shows negligible metal leaching. psu.edu Another approach utilized a palygorskite-anchored palladium complex, which also proved to be a highly stable and reusable catalyst for these transformations. nih.gov Additionally, direct amination of pyrimidin-2-yl tosylates has been achieved using aqueous ammonia (B1221849) under metal-free conditions, providing a simple and cost-effective method for preparing 2-aminopyrimidines. rhhz.net

Table 2: Examples of Palladium-Catalyzed C-N Coupling of Pyrimidin-2-yl Sulfonates with Anilines

Pyrimidine Substrate Aniline Partner Catalyst Yield Reference
4,6-dimethylpyrimidin-2-yl tosylate Aniline Wool-Pd(OAc)₂ 85% psu.edu
4-trifluoromethylpyrimidin-2-yl tosylate 4-Methoxyaniline PGS-APTES-Pd(OAc)₂ 92% nih.gov

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for forming carbon-carbon bonds. rsc.orgresearchgate.net While typically used for C-C bond formation, its principles are relevant to the broader field of constructing complex heterocyclic systems. orgsyn.org This reaction is noted for its high tolerance of various functional groups and the use of relatively accessible pyridyl halides as coupling agents. orgsyn.org

In the context of related systems, Negishi coupling has been extensively used to synthesize bipyridines and other linked heteroaromatics. researchgate.netorgsyn.org For instance, pyridylzinc reagents can be coupled with various halo-heterocycles, including other pyridines, to create bi- and poly-heterocyclic structures. orgsyn.org The regioselectivity of these couplings can often be controlled, with oxidative addition of the palladium catalyst to the C-X bond being the selectivity-determining step. baranlab.org Although this section describes a C-C coupling reaction, its utility in creating complex scaffolds, such as pyridinyl-pyrimidines, demonstrates its importance in the synthetic chemist's toolkit for building molecules related in structure to this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine-Aniline Linkage Formation

Derivatization Strategies for this compound Scaffolds

Once the core this compound scaffold is synthesized, it can be further modified to create a diverse library of compounds. Derivatization can occur on the pyrimidine ring, the aniline ring, or the amine linker.

One notable strategy involves using the 2-(pyridin-2-yl)aniline (B1331140) moiety as a removable directing group to facilitate C-H bond amination on a benzamide (B126) derivative attached to the aniline nitrogen. rsc.org This allows for the introduction of various amine groups at the ortho-position of the benzoyl ring, mediated by cupric acetate. rsc.org

Further derivatization can be achieved through nucleophilic substitution on the pyrimidine ring, if other leaving groups are present. For example, starting with a 2,4-dichloropyrimidine, initial selective substitution with an aniline at one position allows for a subsequent substitution at the other chloro-position with a different nucleophile. nih.gov Another approach involves modifying substituents already present on the scaffold, such as the acetylation of an aniline intermediate to form an acetamide (B32628). vulcanchem.com These strategies enable the systematic exploration of the chemical space around the this compound core, which is crucial for developing new functional molecules. nih.gov

Table of Compounds

Compound Name
This compound
2-chloro-4,6-dimethylpyrimidine
Aniline
4,6-Dimethyl-N-phenyl-2-pyrimidinamine
2,4-dichloro-quinazoline
Pyrimidin-2-yl sulfonate
Wool-Pd(OAc)₂
PGS-APTES-Pd(OAc)₂
4,6-dimethylpyrimidin-2-yl tosylate
4-Methoxyaniline
4-trifluoromethylpyrimidin-2-yl tosylate
5-bromopyrimidin-2-yl tosylate
Pyridylzinc
2-(pyridin-2-yl)aniline
Cupric acetate
Benzamide
2,4-dichloropyrimidine

Functionalization at Pyrimidine and Aniline Rings

The this compound scaffold possesses two key reactive sites: the pyrimidine and the aniline rings. Both are amenable to various functionalization reactions, allowing for the synthesis of a diverse library of derivatives. The pyrimidine moiety often serves as a directing group for reactions on the aniline ring, while also being susceptible to substitution.

A significant area of research has been the regioselective C-H bond functionalization at the ortho-position of the aniline ring, facilitated by the directing effect of the pyrimidine's nitrogen atom. Metal-catalyzed reactions such as ortho-C-H alkylation, alkynylation, amidation, and alkenylation have been successfully achieved using various metal catalysts. More recently, a metal-free approach for ortho-C-H borylation has been developed. rsc.org In this reaction, this compound reacts with boron tribromide (BBr₃), where the pyrimidine nitrogen forms a Lewis acid-base adduct with the boron reagent, directing the borylation to the ortho-position of the aniline ring. rsc.org

The pyrimidine ring itself can be functionalized. For instance, starting with 2,4,6-trichloropyrimidine, sequential substitution reactions can be employed. An aliphatic amine can be introduced at the 4-position, followed by the introduction of an arylamine at the 2-position, and a final arylamine at the 6-position under Buchwald-Hartwig coupling conditions to yield triaminopyrimidine derivatives. acs.org This step-wise approach allows for precise control over the substitution pattern on the pyrimidine core. acs.org

Introduction of Diverse Substituents via Chemical Modifications

The introduction of a wide array of substituents onto the this compound framework is crucial for tuning its chemical and physical properties. These modifications can be performed on both the pyrimidine and aniline rings, leading to compounds with tailored characteristics.

One strategy involves preparing N-methyl-2-methoxymethylanilines bearing various substituents at the 5-position of the pyrimidine ring. scispace.com This allows for a systematic study of how different electronic groups affect the molecule's properties. The rotational behavior around the N-Ar bonds, for example, has been shown to be significantly influenced by the nature of the substituent at the pyrimidine's 5-position. scispace.com

Table 1: Examples of Substituents Introduced at the 5-Position of the Pyrimidine Ring scispace.com

Substituent (X) Chemical Name
-NH₂ Amino
-OCH₃ Methoxy
-CH₃ Methyl
-H Hydrogen
-Cl Chloro
-CO₂Et Ethyl Ester

Further modifications can include the replacement of the entire aniline phenyl ring with other aromatic systems, such as pyridine, to generate novel pharmacophores. rsc.org Additionally, a variety of ionizable groups, like piperazine, can be incorporated to alter solubility and biological interactions. rsc.org The aniline ring is also a common site for modification, where small substituents can be attached to fine-tune activity. byu.edu Research has shown that even minor structural changes, such as altering the substituents on an aromatic ring attached at the 6-position of the pyrimidine core, can significantly influence the binding affinities of the resulting compounds for biological targets. acs.org

Formation of Fused Heterocyclic Systems Containing the Pyrimidine Core

The this compound structure is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the amino group on the aniline portion, combined with the electronic nature of the pyrimidine ring, facilitates various cyclization reactions to form bicyclic and polycyclic scaffolds.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of heterocyclic chemistry. The most prevalent and efficient method involves the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, enaminone, or β-ketonitrile. rsc.orgnih.gov This reaction constructs the six-membered pyrimidine ring onto the existing five-membered pyrazole (B372694) ring. rsc.org

This synthetic strategy allows for significant structural diversity, as modifications can be made to both the aminopyrazole and the 1,3-dicarbonyl precursors. nih.gov For example, reacting 3-methyl-1H-pyrazol-5-amine with various β-enaminones (derived from different methyl ketones) yields a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. rsc.org While this is the dominant route, it is important to note that it starts with a pyrazole precursor, rather than building the pyrazole ring onto a this compound core.

Synthesis of Triazolopyrimidine Derivatives

The synthesis of triazolopyrimidines can be achieved through several routes. A common strategy involves starting with a pre-formed aminotriazole and cyclizing it with a 1,3-dicarbonyl compound or its equivalent to build the pyrimidine ring. nih.govresearchgate.net

Alternatively, and of direct relevance to pyrimidine chemistry, is the construction of the triazole ring onto an existing aminopyrimidine core. A representative method involves the reaction of a substituted aminopyrimidine with reagents that can form the triazole ring. For example, a 2-aminopyrimidine (B69317) derivative can react with hydrazine (B178648) to form a hydrazinopyrimidine, which can then be cyclized with reagents like formic acid or isothiocyanates to yield the fused rsc.orgCurrent time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyrimidine system. scispace.com Another approach involves the diazotization of a diamino-pyrimidine derivative. For instance, a pyrimidine carrying amino groups at adjacent positions can be treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium, leading to the formation of a fused triazole ring, resulting in a triazolo[4,5-d]pyrimidine. upi.edu

Synthetic Routes to Thieno[2,3-d]pyrimidine Scaffolds

Thieno[2,3-d]pyrimidines are an important class of fused heterocycles. One effective synthetic route that can utilize aniline derivatives is the Dimroth rearrangement. In this process, a suitably functionalized thiophene (B33073) is condensed with an aniline or a substituted aniline. tsijournals.comekb.eg

The synthesis can begin with the Gewald reaction, using raw materials like a ketone, malononitrile, and sulfur powder to produce a 2-amino-3-cyanothiophene derivative. tsijournals.comekb.eg This intermediate is then activated, for example, by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting amidine derivative is then reacted with an aniline. The aniline nitrogen attacks the pyrimidine-like ring, leading to a ring-opening and subsequent recyclization (the Dimroth rearrangement) to form the thermodynamically more stable N-substituted thieno[2,3-d]pyrimidin-4-amine. tsijournals.comekb.eg This method allows for the incorporation of the 2-anilino moiety directly into the final fused ring system.

One-Pot Synthetic Procedures and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. In the context of this compound and its derivatives, significant progress has been made in developing one-pot reactions and adopting green chemistry principles.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer considerable advantages in terms of time, resource, and waste reduction. A titanium-catalyzed one-pot procedure has been reported for the synthesis of related 2-aminopyridine (B139424) derivatives from the coupling of alkynes, primary amines, isonitriles, and malononitrile. bohrium.com Such multicomponent reactions represent a powerful tool for rapidly building molecular complexity from simple precursors. bohrium.com

Green chemistry considerations focus on minimizing environmental impact. A key development has been the use of microwave (MW) irradiation to accelerate the synthesis of 2-anilinopyrimidines. rsc.orgrsc.orgresearchgate.net The reaction of a 2-chloropyrimidine (B141910) with various anilines under MW conditions provides the desired products rapidly and in high yields, often under solvent-free or in eco-friendly solvents like ethanol. rsc.orgrsc.org This method is a significant improvement over conventional heating, which typically requires longer reaction times. rsc.orgresearchgate.net The use of water as a solvent and the evaluation of green chemistry metrics, such as the Reaction Mass Efficiency (RME), are also becoming more common in the synthesis of related fused pyrimidine systems, highlighting a shift towards more sustainable synthetic practices. rsc.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Boron tribromide
2,4,6-trichloropyrimidine
Piperidine
N-methyl-2-methoxymethylaniline
Pyridine
Piperazine
3-aminopyrazole
Enaminone
β-ketonitrile
3-methyl-1H-pyrazol-5-amine
Hydrazine
Formic acid
Isothiocyanate
Sodium nitrite
Malononitrile
Sulfur
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
2-chloropyrimidine

Advanced Spectroscopic and Structural Characterization of 2 Pyrimidin 2 Yl Aniline and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by probing its various vibrational modes. nih.gov These methods are powerful tools for identifying functional groups and understanding the molecular force field. vscht.cz

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. specac.com This technique is exceptionally useful for identifying the functional groups present in a molecule, as each group has characteristic absorption frequencies. upi.edulibretexts.org For 2-(pyrimidin-2-yl)aniline, the FT-IR spectrum is expected to show distinct peaks corresponding to its constituent aniline (B41778) and pyrimidine (B1678525) fragments.

The primary amine (-NH₂) group of the aniline moiety gives rise to characteristic symmetric and asymmetric stretching vibrations. specac.com These typically appear as two distinct bands in the 3200-3500 cm⁻¹ region. specac.comresearchgate.net The N-H bending vibration is also observable. The aromatic nature of both rings is confirmed by C-H stretching vibrations, which typically occur just above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.org The spectrum will also feature absorptions corresponding to the C=N bonds within the pyrimidine ring and the C-N bonds linking the amine group to the phenyl ring and the two rings together. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H) Asymmetric & Symmetric Stretch 3200 - 3500 Medium-Strong
Aromatic (C-H) Stretch 3000 - 3100 Medium-Weak
Pyrimidine (C=N) Stretch ~1600 Medium
Aromatic (C=C) Ring Stretch 1400 - 1600 Medium-Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. utwente.nl While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. This often makes it particularly effective for observing the vibrations of non-polar bonds and symmetric skeletal structures.

For this compound, Raman spectroscopy would provide valuable data on the skeletal vibrations of the phenyl and pyrimidine rings. It is also effective for observing the symmetric breathing modes of the aromatic systems. Studies on structurally similar molecules, such as 2-amino-5-chloropyridine, have utilized FT-Raman spectroscopy to analyze vibrational frequencies in detail, demonstrating the utility of this technique for characterizing substituted heterocyclic compounds. researchgate.net The combination of both IR and Raman spectra allows for a more complete assignment of the 3N-6 fundamental vibrational modes of the molecule. vscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei like ¹H and ¹³C, NMR provides information on the connectivity, configuration, and conformation of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the amine group, the aniline ring, and the pyrimidine ring.

The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. pdx.edu This peak can be confirmed by a deuterium (B1214612) exchange experiment, where the signal disappears upon adding D₂O. nih.gov The four protons on the disubstituted aniline ring will present as a complex multiplet system, generally in the aromatic region of 6.5-8.0 ppm. researchgate.net The three protons on the pyrimidine ring are expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms, likely appearing at downfield chemical shifts (δ > 7.0 ppm) and exhibiting characteristic spin-spin coupling patterns. csic.es

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Number of Protons Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Amine (-NH₂) 2 3.5 - 5.0 (variable) Broad Singlet
Aniline Ring (Ar-H) 4 6.5 - 8.0 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Assuming no accidental overlap, this compound should exhibit 10 distinct signals in its broadband-decoupled ¹³C NMR spectrum, corresponding to its 10 unique carbon atoms.

The chemical shifts are highly informative. Carbons in aromatic rings typically resonate between 110 and 150 ppm. libretexts.org The carbon atom attached to the amine group (C-NH₂) is expected to appear around 145-150 ppm, based on data for aniline. researchgate.net The carbons within the pyrimidine ring, particularly those adjacent to the nitrogen atoms (C=N), will be shifted significantly downfield, potentially appearing above 150 ppm. csic.es The carbon at the junction between the two rings will also have a characteristic downfield shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH signals would be relevant for the aromatic core of this molecule. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Pyrimidine Ring (C=N) 155 - 165
Aniline Ring (C-NH₂) 145 - 150

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, probes the transitions between electronic energy levels within a molecule and provides insights into its electronic structure and photophysical properties. khanacademy.org

The UV-Vis absorption spectrum of this compound is expected to display multiple bands in the UV region. These absorptions arise from π→π* electronic transitions within the aromatic systems of the aniline and pyrimidine rings, as well as n→π* transitions involving the non-bonding electrons on the nitrogen atoms. mdpi.com The combination of an electron-donating aniline group with an electron-accepting pyrimidine ring can lead to the formation of an intramolecular electron donor-acceptor (EDA) system, which may result in a distinct charge-transfer (CT) absorption band at a longer wavelength than the transitions localized on the individual rings. nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Compounds with extended π-systems and intramolecular charge transfer character, like this compound, often exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength (a Stokes shift). The emission spectrum can provide information about the nature of the excited state and its relaxation pathways. mdpi.com The study of related N-(pyrimidin-2-yl) derivatives has shown that these structures can be fluorescent. researchgate.net

Table 4: Electronic Transitions and Spectroscopic Techniques

Spectroscopy Type of Transition Involved Orbitals Expected Wavelength Region
UV-Vis Absorption π → π* π bonding to π* antibonding 200 - 350 nm
UV-Vis Absorption n → π* non-bonding to π* antibonding > 300 nm
UV-Vis Absorption Charge Transfer (CT) Donor HOMO to Acceptor LUMO > 300 nm

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the electronic structure and conjugation within the molecule.

The electronic absorption spectra of these compounds are influenced by the nature of the solvent and substituents on the aniline or pyrimidine rings. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental findings by predicting the wavelengths of maximum absorption (λmax) and identifying the specific molecular orbitals involved in these transitions, such as π → π* and n → π* transitions. For instance, in some pyrimidine derivatives, absorption bands around 294 nm have been observed. aip.org The degree of electronic delocalization between the aniline and pyrimidine rings, which is affected by the dihedral angle between them, plays a crucial role in determining the energy of these electronic transitions.

Photophysical Properties and Fluorophore Characterization

Certain derivatives of this compound exhibit interesting photophysical properties, including fluorescence, making them potential fluorophores. A fluorophore is a molecule that, after absorbing light at a specific wavelength, emits light at a longer wavelength. This phenomenon is characterized by properties such as fluorescence quantum yield and Stokes shift.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. iupac.org For example, some pyridoimidazoisoquinoliniums derived from 2-(pyridin-2-yl)aniline (B1331140) exhibit strong fluorescence in the 420–450 nm region in a methanol (B129727) solution. researchgate.net The environment, including the solvent, can significantly impact the fluorescence properties. Studies on related pyrimidine derivatives have shown that aggregation can induce emission, a phenomenon that is valuable for applications in bioimaging. nih.gov The characterization of these properties is essential for the development of new fluorescent probes and materials.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de This analysis provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction analysis of N-(pyrimidin-2-yl)aniline has revealed that it crystallizes in the triclinic space group. nih.gov The asymmetric unit of the title compound, with the chemical formula C₁₀H₉N₃, contains two independent molecules. nih.govnih.gov In the crystal, these independent molecules are linked into a dimer by two N-H⋯N hydrogen bonds. nih.govnih.gov

Table 1: Crystal Data for N-(Pyrimidin-2-yl)aniline

Parameter Value
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20
Crystal System Triclinic
a (Å) 8.8792 (2)
b (Å) 9.9382 (2)
c (Å) 10.2038 (2)
α (°) 93.186 (1)
β (°) 103.665 (1)
γ (°) 97.780 (1)
Volume (ų) 863.28 (3)
Z 4

Data sourced from nih.gov

Analysis of Inter-Ring Dihedral Angles and Bridging Bond Angles

The conformation of this compound in the solid state is defined by the relative orientation of the pyrimidine and aniline rings. The inter-ring dihedral angles for the two independent molecules in the asymmetric unit are 31.1 (1)° and 35.3 (1)°. nih.govnih.gov This non-planar arrangement impacts the degree of π-conjugation between the two aromatic systems.

The bridging C-N-C bond angles are 128.2 (1)° and 129.1 (1)°. nih.govnih.gov These angles are indicative of the geometry around the linking nitrogen atom. For comparison, the bridging C-N-C bond angle in 4-chloro-N-(pyrimidin-2-yl)aniline is 127.60 (19)°. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of a derivative of pyrido[2,3-d]pyrimidine, the molecular ion peak was observed, confirming its molecular weight. The fragmentation pattern, which shows how the molecule breaks apart upon ionization, was in harmony with the proposed structure, with a characteristic base peak corresponding to a stable fragment cation. sapub.org The analysis of fragmentation patterns is a crucial step in the structural elucidation of newly synthesized compounds. tsijournals.com

Integration of Experimental Spectroscopic Data with Computational Methods

The integration of experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides a deeper understanding of the structure-property relationships of molecules. researchgate.netacs.orgnih.gov These computational approaches can be used to calculate and predict various spectroscopic properties.

For pyrimidine derivatives, TD-DFT calculations have been successfully employed to simulate UV-Vis absorption spectra in different solvents, showing good agreement with experimental observations. ijcce.ac.ir DFT methods are also used to optimize molecular geometries, calculate vibrational frequencies, and predict NMR chemical shifts. ijcce.ac.ir Furthermore, computational studies can elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure. mdpi.com This synergy between experimental and computational chemistry is invaluable for the rational design of new materials with specific optical and electronic properties.

Based on a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound “this compound,” it has been determined that detailed, published data for each of the requested subsections is not available.

While numerous studies utilize Density Functional Theory (DFT) and other quantum chemical methods to analyze related pyrimidine and aniline derivatives tandfonline.comresearchgate.netfrontiersin.orgnih.govnih.govrsc.org, a dedicated paper presenting a complete computational analysis of this compound with specific data for geometry optimization, HOMO-LUMO, MEP, NBO analysis, Ionization Potential, and Electron Affinity could not be located.

General methodologies for these computational analyses are well-established in the scientific literature. For instance, DFT is a standard method for geometry optimization and exploring electronic structures researchgate.netresearchgate.net. Frontier Molecular Orbital (HOMO-LUMO) analysis is routinely used to understand chemical reactivity and electronic transitions frontiersin.orgdergipark.org.trresearchgate.net, and Molecular Electrostatic Potential (MEP) maps are generated to identify sites for nucleophilic and electrophilic attack rsc.orgbohrium.comthaiscience.info. Similarly, Natural Bond Orbital (NBO) analysis provides insights into charge transfer and intramolecular interactions tandfonline.comrsc.org. Calculations for thermodynamic and electronic properties like Ionization Potential (IP) and Electron Affinity (EA) are also common for characterizing molecules dergipark.org.trchemrevlett.comkit.edu.

However, without specific research findings and corresponding data tables for this compound, it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline. The creation of such an article requires access to published computational results that are specific to this exact compound, which are not available within the search results.

Computational Chemistry and Theoretical Investigations of 2 Pyrimidin 2 Yl Aniline

Quantum Chemical Calculations for Thermodynamic and Electronic Properties

Electronegativity, Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in predicting the chemical behavior of a molecule. These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) represents a molecule's ability to attract electrons. It is the negative of the chemical potential (μ) and is calculated as the average of the HOMO and LUMO energies. A higher electronegativity value indicates a greater capacity to attract electrons.

Chemical Hardness (η) and Softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is defined as half the energy gap between the LUMO and HOMO (E_gap). mdpi.com A large energy gap implies high hardness and low reactivity, indicating high kinetic stability. Softness is the reciprocal of hardness (S = 1/η), meaning soft molecules are more polarizable and reactive. mdpi.com

Electrophilicity Index (ω) quantifies the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. It is calculated using the chemical potential and hardness. A high electrophilicity index suggests a molecule is a strong electrophile, readily accepting electrons to form stable bonds with nucleophiles. mdpi.com

ParameterFormulaSignificance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from a stable system. A negative value indicates stability. mdpi.com
Electronegativity (χ) χ = -μ = -(EHOMO + ELUMO) / 2Measures the power of a molecule to attract electrons. mdpi.com
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Indicates resistance to charge transfer and deformation; a measure of stability and reactivity. mdpi.com
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; measures the capacity of a molecule to receive electrons. mdpi.com
Electrophilicity Index (ω) ω = μ2 / (2η)Quantifies the electrophilic nature of a molecule. mdpi.com

Analysis of Intermolecular and Intramolecular Interactions

The solid-state architecture and properties of molecular crystals are governed by a network of non-covalent interactions. Computational tools like Hirshfeld surface analysis, Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) are employed to dissect and understand these forces.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govtandfonline.com The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface is colored based on different properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

The crystal structure of N-(pyrimidin-2-yl)aniline reveals that molecules form dimers linked by two N—H⋯N hydrogen bonds. nih.gov A Hirshfeld analysis would visualize these strong interactions as prominent red areas on the surface.

Complementing the 3D surface, 2D fingerprint plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). These plots can be deconstructed to show the percentage contribution of different types of contacts. For a molecule like 2-(pyrimidin-2-yl)aniline, the key interactions would be H···H, C···H, and N···H contacts. The N—H···N hydrogen bonds would appear as distinct, sharp spikes in the fingerprint plot. researchgate.netresearchgate.net

Interaction TypeTypical ContributionAppearance on Fingerprint Plot
H···H 40-55%Large, diffuse region in the middle of the plot. researchgate.net
N···H / H···N 15-25%Sharp, distinct spikes, characteristic of hydrogen bonds. unlp.edu.ar
C···H / H···C 15-25%"Wing-like" features on either side of the main diagonal. researchgate.net
C···C 2-5%Often indicative of π-π stacking interactions.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonds, including weak non-covalent interactions. tandfonline.com According to AIM theory, the presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary condition for a chemical bond.

For the N—H⋯N hydrogen bonds present in the crystal structure of this compound nih.gov, an AIM analysis would identify a BCP between the amino hydrogen (H) and the acceptor nitrogen (N) of the adjacent pyrimidine (B1678525) ring. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. A positive value of the Laplacian (∇²ρ(r) > 0) is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces. tandfonline.com The magnitude of ρ(r) at the BCP correlates with the strength of the hydrogen bond.

AIM Topological ParameterCriterion for Hydrogen BondSignificance
Electron Density (ρ(r)) 0.002 - 0.04 a.u.Higher value indicates a stronger interaction.
Laplacian of Electron Density (∇²ρ(r)) > 0Indicates charge depletion at the BCP, typical of closed-shell interactions.
Total Energy Density (H(r)) H(r) < 0Indicates some degree of covalent character (for strong to medium H-bonds).

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and identify non-covalent interactions (NCIs) in real space. researchgate.netresearchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG function is plotted against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density.

This analysis generates 3D isosurfaces that are color-coded to distinguish between different interaction types:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes. researchgate.net

For this compound, an RDG analysis would be expected to show a distinct blue disc-like surface between the amino hydrogen and the acceptor pyrimidine nitrogen, corresponding to the N—H⋯N hydrogen bond. nih.gov Additionally, broad, greenish surfaces would likely appear between the faces of the phenyl and pyrimidine rings of neighboring molecules, indicating the presence of stabilizing van der Waals forces and potential π-π stacking.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules. worldscientific.comnih.gov By calculating theoretical spectra and comparing them with experimental data, a detailed assignment of vibrational modes and NMR signals can be achieved.

For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed. tandfonline.com

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations yield harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement. The analysis helps assign specific peaks in the experimental spectra to specific molecular motions, such as N-H stretching, aromatic C-H stretching, C=N stretching of the pyrimidine ring, and various ring deformation modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. worldscientific.com These theoretical values, when compared to experimental spectra, aid in the unambiguous assignment of signals to each proton and carbon atom in the molecule, which can be complex in multi-ring systems.

The table below presents a hypothetical comparison of expected experimental and theoretical spectroscopic data for key functional groups in this compound.

Spectroscopic DataFunctional GroupExpected Experimental RangeTheoretical Correlation
FT-IR (cm⁻¹) N-H Stretch3350-3450Confirms the presence of the secondary amine group.
Aromatic C-H Stretch3000-3100Corresponds to C-H vibrations in both phenyl and pyrimidine rings.
C=N/C=C Stretch1550-1650Aromatic ring and pyrimidine ring stretching vibrations.
¹H NMR (ppm) Amine Proton (N-H)8.0-9.5A broad singlet, position sensitive to solvent and concentration.
Pyrimidine Protons8.0-8.8Typically downfield due to the electron-withdrawing nature of ring nitrogens.
Aniline (B41778) Protons6.8-7.5Signals corresponding to the phenyl ring protons.
¹³C NMR (ppm) Pyrimidine Carbons150-160Carbons adjacent to nitrogen atoms are significantly deshielded.
Aniline Carbons115-145Chemical shifts depend on the position relative to the amino group.

Computational Studies on Reaction Mechanisms and Pathways

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a powerful lens to study reaction pathways, identify transient intermediates, and calculate activation energies.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where aniline attacks a 2-halopyrimidine (e.g., 2-chloropyrimidine), displacing the halide. nih.gov

A computational study of this mechanism using DFT would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants (aniline and 2-chloropyrimidine), the product (this compound), and any intermediates.

Intermediate Identification: The key intermediate in an SNAr reaction is the Meisenheimer complex, a resonance-stabilized anionic σ-complex formed by the nucleophilic attack of aniline on the pyrimidine ring.

Transition State Searching: Locating the transition state structures that connect the reactants to the intermediate and the intermediate to the products. The transition state is a first-order saddle point on the potential energy surface.

Energy Profile Construction: Calculating the relative energies of all stationary points (reactants, intermediates, transition states, products) to construct a reaction energy profile. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. researchgate.net

Computational studies on related systems have demonstrated that such mechanistic investigations can clarify reaction feasibility and explain the roles of catalysts or substituents. rsc.org For the synthesis of this compound, theoretical calculations could confirm the two-step nature of the SNAr mechanism and quantify the activation barriers for the formation and decomposition of the Meisenheimer complex.

Insufficient Scientific Literature Available for "this compound" Coordination Complexes

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the coordination chemistry and metal complexes of the compound “this compound” to generate a thorough and scientifically accurate article as per the requested outline.

The search for detailed research findings, including synthetic strategies and characterization data for Copper(II), Palladium(II), and Cobalt(II) complexes of this compound, did not yield adequate peer-reviewed studies focused on this specific ligand. While literature exists for related compounds, such as other pyrimidine derivatives or different anilino-pyridines, the strict requirement to focus solely on this compound prevents the use of analogous data.

To maintain scientific accuracy and adhere to the explicit instructions of not introducing information outside the specified scope, the requested article on the coordination chemistry of this compound cannot be produced at this time. The creation of such an article would necessitate speculation or the inclusion of data from chemically distinct compounds, which would violate the core tenets of accuracy and focus.

Further research and publication in the field of coordination chemistry focusing on this particular ligand would be required to provide the necessary information for a detailed review.

Coordination Chemistry and Metal Complexes of 2 Pyrimidin 2 Yl Aniline

Synthesis and Characterization of Transition and Post-Transition Metal Complexes

Complexes of Nickel(II)

The coordination chemistry of 2-(pyrimidin-2-yl)aniline with Nickel(II) has been a subject of interest due to the diverse geometric and electronic properties that Ni(II) complexes can exhibit. While specific studies focusing solely on this compound are limited, research on analogous aminopyrimidine and azo-imine ligands provides significant insights into the expected coordination behavior. Ni(II) complexes with such ligands are known to adopt various geometries, including octahedral and square planar, which is influenced by the ligand-to-metal ratio, the nature of counter-ions, and the solvent system used during synthesis.

Typically, this compound is expected to act as a bidentate ligand, coordinating to the Ni(II) center through one of the pyrimidine (B1678525) nitrogen atoms and the nitrogen atom of the aniline (B41778) group, forming a stable five-membered chelate ring. The reaction of Ni(II) salts, such as nickel(II) chloride hexahydrate or nickel(II) acetate tetrahydrate, with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727) often yields crystalline products.

In the formation of an octahedral complex, two molecules of the this compound ligand would coordinate to the Ni(II) ion, with the remaining two coordination sites being occupied by solvent molecules or anions like chloride or nitrate. Magnetic susceptibility measurements for such octahedral Ni(II) complexes typically indicate a paramagnetic nature, consistent with two unpaired electrons. For square planar complexes, which are also common for Ni(II), the metal center would be coordinated to two ligand molecules in a trans or cis configuration, and these complexes are generally diamagnetic. The choice between an octahedral and a square planar geometry is often a subtle balance of electronic and steric factors.

Complexes of Zinc(II)

The coordination of this compound to Zinc(II) is anticipated to result in the formation of stable complexes, primarily with a tetrahedral geometry, which is the most common coordination geometry for Zn(II) due to its d¹⁰ electronic configuration. In these complexes, this compound would function as a bidentate N,N-donor ligand, coordinating through a pyrimidine nitrogen and the aniline nitrogen.

The synthesis of Zn(II) complexes with this compound would typically involve the reaction of a zinc(II) salt, such as zinc(II) chloride or zinc(II) nitrate, with the ligand in a 1:2 molar ratio in a solvent like ethanol or methanol. The resulting complexes are generally colorless, reflecting the absence of d-d electronic transitions.

The coordination of two this compound ligands to a Zn(II) center would lead to a complex of the general formula [Zn(this compound)₂X₂], where X is a counter-ion. If the counter-ions are not coordinated, a tetrahedral [Zn(this compound)₂]²⁺ cationic complex would be formed. The exact nature of the complex can be influenced by the reaction conditions and the specific anion present. Studies on similar aminopyridine and aniline-based ligands have shown that the resulting Zn(II) complexes are often crystalline and can be characterized by single-crystal X-ray diffraction to confirm their molecular structure.

Complexes of Lanthanides (e.g., Y(III), La(III)) and Other Metals (e.g., Zr(IV), Cd(II), Hg(II), Au(III))

The coordination chemistry of this compound extends beyond first-row transition metals to include lanthanides and other heavier metals, where a variety of coordination numbers and geometries can be observed.

Lanthanides (Y(III), La(III)): Lanthanide ions are hard Lewis acids and typically favor coordination with oxygen-donor ligands. However, nitrogen-donor ligands like this compound can also form stable complexes. Due to their larger ionic radii, lanthanide ions exhibit higher coordination numbers, commonly 8 or 9. In complexes with this compound, it is expected that multiple ligand molecules and solvent molecules or anions would coordinate to the metal center. For instance, complexes with the general formula [Ln(this compound)n(solvent)x]³⁺ could be formed. Y(III) and La(III) are often studied as diamagnetic representatives of the lanthanide series.

Other Metals (Zr(IV), Cd(II), Hg(II), Au(III)):

Zirconium(IV): Zr(IV) is a hard Lewis acid and typically forms complexes with higher coordination numbers. With this compound, octahedral or higher-coordinate complexes are anticipated. The synthesis would likely involve the use of ZrCl₄ as a precursor.

Cadmium(II): As a d¹⁰ metal ion similar to Zinc(II), Cd(II) is expected to form tetrahedral or octahedral complexes with this compound. Due to its larger size compared to Zn(II), higher coordination numbers are more accessible.

Mercury(II): Hg(II), a soft Lewis acid, has a strong affinity for nitrogen and sulfur donors. It can form complexes with a variety of geometries, including linear, trigonal, and tetrahedral. The interaction with this compound is expected to be strong.

Gold(III): Au(III) complexes, with a d⁸ electronic configuration, predominantly adopt a square planar geometry. The reaction of a gold(III) salt with this compound would likely yield a complex where the gold center is coordinated to two ligand molecules or a combination of the ligand and other anions.

Structural Elucidation and Geometry of Metal Complexes

X-ray Crystal Structure Determination of Metal Complexes

While specific crystal structures for metal complexes of this compound are not widely reported in the literature, the structural analysis of the free ligand and complexes of analogous aminopyrimidine ligands provides a strong basis for predicting their geometries.

The crystal structure of the uncomplexed this compound reveals important conformational features. Upon coordination to a metal ion, the dihedral angle between the pyrimidine and aniline rings is expected to change to accommodate the formation of a stable chelate ring.

For transition metal complexes, such as those of Ni(II) and Zn(II), X-ray crystallography would be the definitive method to establish the coordination geometry (e.g., octahedral, square planar, or tetrahedral), bond lengths, and bond angles. For instance, in a hypothetical [Ni(this compound)₂Cl₂] complex, X-ray diffraction would reveal the cis or trans arrangement of the ligands and the precise Ni-N and Ni-Cl bond distances. Similarly, for a [Zn(this compound)₂]²⁺ complex, the tetrahedral coordination environment around the zinc ion would be confirmed, along with the bite angle of the bidentate ligand.

Spectroscopic Signatures of Ligand-Metal Interactions (FT-IR, UV-Vis, NMR)

Spectroscopic techniques are crucial for characterizing the coordination of this compound to metal ions and for determining the geometry of the resulting complexes.

FT-IR Spectroscopy: The infrared spectrum of the free this compound ligand shows characteristic bands for the N-H stretching vibration of the aniline group and the C=N and C=C stretching vibrations of the pyrimidine and aniline rings. Upon complexation, the following changes are typically observed:

A shift in the N-H stretching frequency, indicating the involvement of the aniline nitrogen in coordination.

Shifts in the vibrational frequencies of the pyrimidine ring, particularly those involving the nitrogen atoms, confirming their coordination to the metal center.

The appearance of new low-frequency bands corresponding to the metal-nitrogen (M-N) stretching vibrations, which provides direct evidence of coordination.

UV-Vis Spectroscopy: The electronic spectrum of this compound exhibits absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic rings. Upon complexation with transition metals like Ni(II), new absorption bands appear in the visible region due to d-d electronic transitions. The position and intensity of these bands are indicative of the coordination geometry. For example, octahedral Ni(II) complexes typically show two or three absorption bands, while square planar complexes exhibit different spectral patterns. For d¹⁰ ions like Zn(II) and Cd(II), the spectra are usually dominated by ligand-to-metal charge transfer (LMCT) bands, as d-d transitions are not possible.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes, such as those of Zn(II), Cd(II), Y(III), and La(III). Upon coordination, the chemical shifts of the protons and carbons of the this compound ligand are expected to change significantly. The downfield shift of the N-H proton signal and the protons on the pyrimidine and aniline rings adjacent to the coordinating nitrogen atoms provides strong evidence of complex formation in solution.

Molar Conductivity Measurements for Electrolytic Nature

Molar conductivity measurements are a simple yet effective method to determine the electrolytic nature of the metal complexes in solution. By dissolving the complex in a suitable solvent (e.g., DMF, DMSO, or methanol) at a known concentration (typically 10⁻³ M), the molar conductivity (Λ_M) can be measured.

The magnitude of the molar conductivity value helps to distinguish between electrolytic and non-electrolytic complexes.

Non-electrolytes: Complexes where the anions are coordinated to the metal center in the inner coordination sphere will show very low molar conductivity values.

Electrolytes: Complexes where the anions are not coordinated and exist as counter-ions outside the coordination sphere will dissociate in solution, leading to higher molar conductivity values. The value of Λ_M can further indicate the charge of the ions, for example, distinguishing between 1:1, 1:2, or 2:1 electrolytes.

This technique is particularly useful in conjunction with other characterization methods to propose the correct formulation of the synthesized complexes.

Electronic and Magnetic Properties of Coordination Compounds of this compound

The electronic and magnetic properties of coordination compounds are intrinsically linked to the geometry of the metal center, the nature of the metal-ligand bonding, and the number of unpaired d-electrons. In complexes of this compound, the ligand's bidentate N,N'-donor sites create a chelate ring that influences the electronic structure of the central metal ion. This section delves into the investigation of these properties through magnetic susceptibility studies and Electron Paramagnetic Resonance (EPR) spectroscopy.

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a fundamental tool for probing the number of unpaired electrons in a metal complex, which in turn provides insights into its electronic configuration and geometry. The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility and is often compared to the theoretical spin-only value.

Similarly, for nickel(II) complexes in an octahedral geometry, the presence of two unpaired electrons would result in a magnetic moment. A reported Ni(II) complex with an aniline derivative Schiff base ligand displayed a magnetic moment of 2.7 B.M., consistent with an octahedral geometry. For copper(II) complexes, which have one unpaired electron, the magnetic moment is typically around 1.73 B.M. A Cu(II) complex with a related Schiff base was found to have a magnetic moment of 1.60 B.M., suggesting an octahedral geometry.

The table below summarizes typical magnetic moment ranges for Co(II), Ni(II), and Cu(II) complexes in different geometries, which can be used as a predictive framework for complexes of this compound.

Table 1: Expected Magnetic Moments for Transition Metal Complexes

Metal Ion Geometry Number of Unpaired Electrons Spin-Only Magnetic Moment (B.M.) Expected Experimental Magnetic Moment (B.M.)
Co(II) Octahedral (high spin) 3 3.87 4.3 - 5.2
Co(II) Tetrahedral (high spin) 3 3.87 4.2 - 4.8
Co(II) Square Planar (low spin) 1 1.73 ~1.9 - 2.8
Ni(II) Octahedral 2 2.83 2.8 - 3.4
Ni(II) Tetrahedral 2 2.83 3.2 - 4.0
Ni(II) Square Planar 0 0 Diamagnetic
Cu(II) Octahedral/Tetragonal 1 1.73 ~1.7 - 2.2

These values are influenced by factors such as spin-orbit coupling and distortions from ideal geometries. Experimental determination of the magnetic susceptibility of this compound complexes would be necessary to confirm their specific electronic structures.

EPR Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that provides detailed information about the electronic environment of paramagnetic species, i.e., those with unpaired electrons. The technique is particularly informative for characterizing the coordination geometry and the nature of the metal-ligand bonding in transition metal complexes.

For paramagnetic complexes of this compound, EPR spectroscopy can be used to determine the g-tensor and hyperfine coupling constants, which are sensitive to the symmetry of the ligand field around the metal ion.

While specific EPR studies on complexes of this compound were not found in the reviewed literature, the expected spectral features can be inferred from studies on analogous systems. For example, copper(II) complexes, with a d9 electronic configuration, are frequently studied by EPR. The g-values obtained from the EPR spectrum can distinguish between different ground electronic states, which are dictated by the coordination geometry. For a Cu(II) ion in an elongated octahedral or square pyramidal geometry, the unpaired electron resides in the dx²-y² orbital, resulting in a g|| > g⊥ > 2.0023. Conversely, in a compressed octahedral or trigonal bipyramidal geometry, the unpaired electron is in the dz² orbital, leading to g⊥ > g|| ≈ 2.0023.

The table below presents hypothetical g-tensor values for a Cu(II) complex of this compound in different coordination environments, based on typical values for similar N-donor ligands.

Table 2: Hypothetical EPR g-Tensor Values for a [Cu(this compound)2]2+ Complex | Coordination Geometry | Ground State | g|| (gz) | g (gx, gy) | |---|---|---|---| | Elongated Octahedral | dx²-y² | ~2.2-2.4 | ~2.04-2.10 | | Square Pyramidal | dx²-y² | ~2.2-2.4 | ~2.05-2.10 | | Compressed Octahedral | d | ~2.00-2.04 | ~2.15-2.25 | | Trigonal Bipyramidal | d | ~2.00-2.04 | ~2.15-2.25 |

Furthermore, hyperfine splitting patterns arising from the interaction of the unpaired electron with the nuclear spin of the metal and donor atoms (e.g., 14N from the pyrimidine and aniline moieties) can provide valuable information about the covalency of the metal-ligand bonds and the delocalization of the unpaired electron onto the ligand framework. The experimental investigation of this compound complexes using EPR spectroscopy would be a crucial step in elucidating their detailed electronic structure and bonding characteristics.

Catalytic Applications and Directing Group Chemistry of 2 Pyrimidin 2 Yl Aniline

2-(Pyrimidin-2-yl)aniline as a Directing Group in C-H Activation

The this compound moiety serves as a bidentate directing group, where the nitrogen atoms of both the pyrimidine (B1678525) ring and the aniline (B41778) group can coordinate to a metal center. This chelation brings the catalyst into close proximity to specific C-H bonds on the aniline-containing ring, facilitating their selective activation. rsc.orgrsc.org This strategy has been particularly successful in directing functionalization to the ortho-C-H bond of aniline derivatives and the meta-position of other aromatic systems. rsc.orgacs.org

Copper-Mediated Selective C(sp²)–H Bond Amination of Benzamide (B126) Derivatives

A significant application of this compound is as a directing group in the copper-mediated amination of C(sp²)–H bonds. rsc.org Specifically, when employed as an auxiliary on benzamide derivatives, it directs the amination to the β-C(sp²)–H bond. rsc.org This reaction, mediated by cupric acetate, allows for the formation of C-N bonds with a variety of amines, demonstrating good functional group tolerance. rsc.orgnih.gov The process is notable as it addresses the challenge of C-H amination with electron-rich anilines, which can often lead to catalyst deactivation. nih.gov

In a typical reaction, the N-(2-(pyrimidin-2-yl)phenyl)benzamide substrate is reacted with an amine in the presence of a copper(II) salt. The directing group facilitates the formation of a cyclometalated intermediate, which then undergoes reaction with the amine to yield the aminated product. rsc.orgresearchgate.net This methodology has been shown to be effective for a range of benzamide and amine coupling partners.

Investigation of Directing Group Removability and Reusability

A crucial feature of a practical directing group is its ease of removal after the desired transformation has been accomplished. The this compound directing group has been designed to be removable, allowing for the isolation of the functionalized product without the auxiliary. rsc.orgresearchgate.net This traceless nature enhances the synthetic utility of the methodology. researchgate.net For instance, after the C-H amination, the directing group can be cleaved to reveal the corresponding carboxylic acid or other derivatives, making this a valuable strategy for late-stage functionalization. researchgate.netresearchgate.net The ability to remove the directing group is a significant advantage over strategies where the directing functionality remains permanently in the final product. researchgate.net

Regioselectivity and Substrate Scope in Directed Functionalization

The regiochemical outcome of C-H functionalization reactions is a critical consideration. The this compound directing group consistently directs functionalization to the ortho-position of the aniline ring due to the formation of a stable five-membered cyclometalated intermediate. rsc.orgscienceopen.com This high level of regioselectivity is a key advantage of this directing group strategy. nih.gov

The substrate scope for these directed functionalizations is broad. For example, in copper-mediated aminations, various substituted benzamides and a wide array of primary and secondary amines can be used, with the reaction tolerating different functional groups. rsc.org Similarly, in metal-free C-H borylation reactions directed by the pyrimidine group, a diverse range of substituted 2-pyrimidylanilines, including those with electron-donating and electron-withdrawing groups, react effectively. rsc.org This demonstrates the robustness and wide applicability of the this compound directing group in different catalytic systems. rsc.org

Role of this compound-Derived Ligands in Homogeneous and Heterogeneous Catalysis

Beyond its role as a cleavable directing group, the this compound scaffold is a valuable building block for the synthesis of ligands for both homogeneous and heterogeneous catalysis. uclouvain.besavemyexams.com These ligands, which incorporate the bidentate N,N-coordination motif, can be used to create well-defined metal complexes with specific catalytic activities. mdpi.comresearchgate.net

Catalysis of C-C and C-N Coupling Reactions

Ligands derived from this compound have shown promise in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of C-C and C-N bonds. researchgate.netacs.org These ligands can stabilize the palladium catalyst and influence its reactivity and selectivity. For instance, polyaniline-supported copper catalysts, where the nitrogen atoms of the polymer chain coordinate to the copper, have been used for Buchwald-Hartwig couplings of pyrimidin-2-amines without the need for additional ligands. sioc-journal.cn This heterogeneous system offers the advantage of easy catalyst separation and recycling.

In homogeneous catalysis, palladium complexes with N-based ligands are widely used for various cross-coupling reactions. researchgate.net The electronic and steric properties of the this compound-derived ligand can be tuned to optimize the catalytic performance for specific transformations, such as Suzuki-Miyaura or C-N coupling reactions. researchgate.netmdpi.commdpi.com

Applications in Polymerization Reactions (e.g., MMA Polymerization with Pd(II) Complexes)

Palladium(II) complexes bearing nitrogen-based ligands have been investigated as catalysts for the polymerization of polar monomers like methyl methacrylate (B99206) (MMA). mdpi.com Late transition metal complexes, including those of palladium, are often preferred for this purpose due to their lower oxophilicity and higher tolerance for functional groups compared to early transition metals. mdpi.com

While specific examples detailing the use of this compound-derived ligands in MMA polymerization are not extensively documented in the provided search results, the general principle of using Pd(II) complexes with N,N'-bidentate ligands for this purpose is well-established. mdpi.comresearchgate.net The ligand structure plays a crucial role in determining the catalytic activity and the properties of the resulting polymer, such as molecular weight and tacticity. researchgate.net The coordination of the this compound-derived ligand to the Pd(II) center would create a specific steric and electronic environment around the active site, thereby influencing the polymerization process.

Mechanistic Investigations of Catalytic Cycles and Intermediates

The utility of this compound as a directing group in catalytic C–H functionalization reactions has prompted detailed mechanistic investigations to understand the underlying catalytic cycles and identify key intermediates. These studies, combining experimental techniques and computational modeling, have provided significant insights into how this directing group facilitates selective bond activation and functionalization.

A central feature in many proposed mechanisms is the formation of a cyclometalated intermediate, where the this compound coordinates to the metal center through both the aniline nitrogen and one of the pyrimidine nitrogens, creating a stable five- or six-membered ring. This chelation brings the metal catalyst into close proximity to the target C–H bond on the aniline ring, facilitating its cleavage.

Concerted Metalation-Deprotonation (CMD) Pathway:

For several palladium(II)-catalyzed reactions, a concerted metalation-deprotonation (CMD) mechanism is widely proposed. chim.it In this pathway, the bidentate coordination of the this compound derivative to the Pd(II) center is followed by the cleavage of the ortho-C–H bond. This step is believed to occur via a transition state where the C–H bond is broken and the Pd–C bond is formed simultaneously, often assisted by a base present in the reaction mixture. This process leads to the formation of a stable five-membered palladacycle intermediate, which is a key species in the catalytic cycle. chim.it

Metal-Free C–H Borylation Mechanism:

Interestingly, the pyrimidine group can also direct C–H functionalization in the absence of a transition metal catalyst. A notable example is the ortho-C–H borylation of 2-pyrimidylanilines using boron tribromide (BBr₃). Mechanistic studies, including in situ ¹¹B NMR spectroscopy, have elucidated a plausible pathway for this transformation. rsc.orgnih.gov

The proposed mechanism commences with the formation of a Lewis acid-base adduct between the pyrimidine nitrogen of the substrate and BBr₃. Subsequently, a bromine transfer to another BBr₃ molecule generates a highly electrophilic borenium species. This intermediate then undergoes an electrophilic aromatic substitution at the ortho-position of the aniline ring, proceeding through a Wheland-type intermediate to yield the borylated product. rsc.orgnih.gov

Table 1: Proposed Mechanistic Steps in Metal-Free C–H Borylation of this compound

StepDescriptionIntermediateEvidence
1Lewis Acid-Base Adduct FormationAdduct of this compound and BBr₃---
2Borenium Species FormationElectrophilic borenium cationInferred from reactivity
3Electrophilic Aromatic SubstitutionWheland IntermediateConsistent with EAS mechanisms
4DeprotonationFinal Borylated ProductProduct isolation

Source: rsc.orgnih.gov

Role of Intermediates in Copper-Catalyzed Amination:

In copper-catalyzed C–H amination reactions, the this compound directing group plays a crucial role in facilitating the catalytic cycle. acs.org While the precise nature of all intermediates is still under investigation, the reaction is believed to proceed through a Cu(I)/Cu(III) or Cu(II)/Cu(IV) cycle. The directing group coordinates to the copper center, enabling the C–H activation step. The isolation of quinazolinone derivatives from certain reaction mixtures under specific conditions suggests the potential for cyclized byproducts, offering clues into competing reaction pathways or decomposition of key intermediates. rsc.org

Ruthenium-Catalyzed Remote C–H Functionalization:

The this compound scaffold has also been employed as a removable directing group to achieve meta-selective C–H alkylation, a challenging transformation. acs.org In these ruthenium-catalyzed processes, a cycloruthenated complex is formed as a key intermediate. This intermediate directs the functionalization to a remote C–H bond through a process of σ-activation. The robustness of the pyrimidine-metal interaction is critical for maintaining the integrity of the catalytic system throughout the reaction sequence. acs.orgnih.gov

Influence of Electronic and Steric Factors:

The electronic properties of the pyrimidine ring and the substituents on the aniline moiety significantly influence the efficiency and outcome of the catalytic reactions. Studies on the rotational behavior of N-(5-substituted-pyrimidin-2-yl)anilines have shown that electron-withdrawing substituents on the pyrimidine ring increase the rotational barrier around the N-C(pyrimidine) bond. csic.es This is attributed to increased double bond character through resonance of the aniline nitrogen's lone pair into the electron-deficient pyrimidine ring. This restricted rotation can stabilize the conformation required for effective cyclometalation and subsequent catalytic steps. csic.es

Table 2: Key Mechanistic Features in Catalysis with this compound

Catalyst SystemKey Mechanistic ProposalCentral IntermediateRole of Directing Group
Palladium(II)Concerted Metalation-Deprotonation (CMD)Five-membered palladacycleBidentate chelation to facilitate C-H cleavage chim.it
Boron Tribromide (Metal-Free)Electrophilic Aromatic SubstitutionBorenium cation / Wheland intermediateActs as a Lewis base to generate the electrophile rsc.orgnih.gov
Copper(I/II)Oxidative Addition / Reductive EliminationHigh-valent copper speciesCoordination to enable C-H activation and C-N coupling acs.org
Ruthenium(II)σ-ActivationCycloruthenated complexDirects functionalization to a remote C-H bond acs.org

Supramolecular Chemistry and Self Assembly Based on 2 Pyrimidin 2 Yl Aniline

Hydrogen Bonding Interactions and Molecular Recognition

The capacity of 2-(pyrimidin-2-yl)aniline to form robust hydrogen bonds is central to its role in molecular recognition and the formation of larger supramolecular structures. The primary interaction involves the amine group acting as a hydrogen bond donor and the pyrimidine (B1678525) nitrogen atoms acting as acceptors.

In its pure crystalline form, this compound demonstrates a distinct self-complementary hydrogen bonding pattern. The asymmetric unit of the compound contains two independent molecules. nih.govnih.gov These two molecules are linked into a centrosymmetric dimer through a pair of N—H⋯N hydrogen bonds. nih.govnih.gov This interaction creates a stable, dimeric supramolecular synthon that serves as a fundamental unit in its crystal lattice.

The potential for molecular recognition is further highlighted in co-crystallization studies. When co-crystallized with 4-nitrobenzoic acid, this compound participates in the formation of a different, highly specific hydrogen-bonding motif. nih.govresearchgate.net In this co-crystal, pairs of this compound and 4-nitrobenzoic acid molecules associate via O—H⋯N and N—H⋯O hydrogen bonds. nih.govresearchgate.net This results in the creation of an eight-membered ring structure known as a hetero-synthon, demonstrating the molecule's ability to recognize and selectively bind to complementary functional groups. nih.govresearchgate.net

StructureHydrogen Bond MotifDonor-H···AcceptorDetails
Pure this compound Crystal Dimer FormationN—H⋯NTwo independent molecules are linked into a dimer by two N—H⋯N hydrogen bonds. nih.govnih.gov
Co-crystal with 4-nitrobenzoic acid Hetero-synthonO—H⋯N and N—H⋯OCarboxylic acid and pyrimidinyl aniline (B41778) molecules associate to form an eight-membered {⋯HOCO⋯HNCN} ring. nih.govresearchgate.net

Formation of Supramolecular Networks and Self-Assemblies

The hydrogen-bonding capabilities of this compound and its derivatives are instrumental in their self-assembly into larger supramolecular networks. rsc.orgrsc.org The formation of discrete, stable synthons, such as the dimers observed in the pure crystal, is the first step in building more complex, higher-order structures. nih.govnih.gov

In the crystal of pure this compound, the primary self-assembly motif is the dimer formed through N—H⋯N hydrogen bonds. nih.gov These dimeric units then arrange into a larger crystalline assembly. This demonstrates a simple yet robust example of self-assembly driven by specific intermolecular recognition.

The principle of using such building blocks extends to more complex systems. The class of 2-anilinopyrimidines has been explicitly noted for its role in generating supramolecular networks designed for molecular recognition. rsc.orgrsc.org By modifying the substituents on the aniline or pyrimidine rings, the nature of the intermolecular interactions can be fine-tuned, allowing for the rational design of different network architectures. The predictable formation of hetero-synthons, as seen with 4-nitrobenzoic acid, shows how this compound can be used as a component in multi-molecule self-assembly to create specific, pre-designed networks. nih.gov

Crystal Engineering and Solid-State Phenomena

Crystal engineering relies on the understanding and application of intermolecular interactions to design new solid-state materials with desired properties. This compound is an excellent candidate for such studies due to its well-defined hydrogen bonding sites.

A clear example of crystal engineering with this compound is the formation of a co-crystal with 4-nitrobenzoic acid. nih.gov In the pure crystal of this compound, the molecules exhibit significant twisting, with dihedral angles between the pyrimidine and aniline rings of 31.1 (1)° and 35.3 (1)°. nih.govnih.gov However, upon forming the co-crystal, the conformation of the this compound molecule becomes notably flatter, with the equivalent dihedral angles reducing to 1.51 (5)° and 6.25 (6)°. nih.gov This conformational change is induced by the formation of the strong hetero-synthon with the 4-nitrobenzoic acid, illustrating how intermolecular forces can be used to control molecular geometry in the solid state.

This ability to form predictable hydrogen-bonded motifs, or synthons, is a cornerstone of crystal engineering. The reliable formation of the N—H⋯N dimer in the pure form and the {⋯HOCO⋯HNCN} hetero-synthon in the co-crystal allows for a rational approach to building more complex solid-state architectures. nih.govnih.gov

Crystal ParameterThis compound nih.govCo-crystal with 4-nitrobenzoic acid nih.gov
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 8.8792 (2)12.7754 (4)
b (Å) 9.9382 (2)25.7788 (8)
c (Å) 10.2038 (2)9.5813 (3)
β (°) ** 103.665 (1)104.209 (4)
Volume (ų) **863.28 (3)3058.92 (17)
Dihedral Angle between rings (°) 31.1 (1), 35.3 (1)1.51 (5), 6.25 (6)

Advanced Materials Science Applications of 2 Pyrimidin 2 Yl Aniline Derivatives

Development of Functional Materials and Innovative Architectures

Derivatives of 2-(pyrimidin-2-yl)aniline are integral to the development of novel functional materials with applications spanning electronics, catalysis, and sensor technology. The inherent electron-withdrawing capability of the pyrimidine (B1678525) ring makes these compounds excellent candidates for creating materials with tailored electronic properties. nih.govresearchgate.net For instance, the derivative 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been identified for its potential use in creating functional materials for optoelectronic devices, sensors, and catalysts. smolecule.com

A significant area of application is in organic electronics, particularly in memory devices. Researchers have synthesized polyarylamines incorporating a diphenylamine (B1679370) donor and a thiophene-pyrimidine acceptor structure for use as photorecoverable organic transistor memories. ntu.edu.tw One such polymer, poly(2-(5-(diphenylamino)thiophen-2-yl)pyrimidine-5-carbonitrile) (PDTPmC), features a donor-acceptor-acceptor (D-A-A) configuration that enhances intramolecular charge transfer and provides a high density of hole-trapping sites, crucial for high-performance memory devices. ntu.edu.tw The coplanar structure of the thiophene-pyrimidine linkage in this polymer strengthens the pendant side chain conjugation, which is key to its charge storage capabilities. ntu.edu.tw

Innovative architectures also include the functionalization of substrates to create advanced catalytic systems. In one example, mesoporous silica (B1680970) was modified with 2-(piperazin-1-yl)pyrimidine functionalized organosilane tails. mdpi.com This created a robust, eco-friendly catalyst for synthesizing 2-(2′-aminophenyl)benzothiazole derivatives in water, demonstrating how pyrimidine moieties can be anchored to create heterogeneous catalysts. mdpi.com Furthermore, the 2-(pyridin-2-yl)aniline (B1331140) scaffold itself has been employed as a removable directing group in organic synthesis, facilitating the copper-mediated C-H amination of benzamide (B126) derivatives, showcasing its functional role in developing complex molecules. rsc.org

Photophysical Properties and Applications in Luminescent Materials

The D-π-A nature of pyrimidinyl-aniline derivatives makes them exceptional candidates for luminescent materials and fluorophores. The electronic communication between the electron-donating aniline (B41778) and the electron-accepting pyrimidine through a π-system gives rise to intramolecular charge transfer (ICT) transitions, which are fundamental to their photophysical behavior.

The rational design of fluorophores based on the pyrimidinyl-aniline scaffold typically follows a donor-π-acceptor (D-π-A) strategy, where the pyrimidine ring serves as the acceptor. mdpi.comrsc.org The synthesis of these molecules often involves modern cross-coupling reactions. For example, Suzuki-Miyaura coupling is a common method to attach aryl groups to the pyrimidine core, allowing for the construction of complex conjugated systems. mdpi.comrsc.org

One synthetic approach involves a multi-step route starting from a substituted pyrimidine, such as 2,4-dichloro-6-methyl pyrimidine, which undergoes sequential Suzuki-Miyaura couplings to introduce different aryl moieties. mdpi.com Another strategy is the synthesis of fluorescent pyrimidine-derived α-amino acids, where a key step is the ytterbium-catalyzed heterocyclization of ynone intermediates with amidines to form the pyrimidine ring. nih.gov This method allows for variation at both the C2 and C4 positions of the pyrimidine. Knoevenagel condensation is another powerful tool used to synthesize these fluorophores. mdpi.com

Researchers have also created atypical chromophores exhibiting aggregation-induced emission (AIE) by synthesizing pyrimidine-phthalimide derivatives. rsc.org These D-π-A compounds, synthesized through established methods, showcase how combining the pyrimidine acceptor with other functional groups can lead to materials with desirable solid-state emission properties. rsc.org

A key advantage of pyrimidinyl-aniline derivatives is the ability to finely tune their photophysical properties through systematic structural modifications. The absorption and emission characteristics are highly sensitive to the nature and position of substituents on both the aniline and pyrimidine rings.

Introducing different substituents on the pyrimidine moiety alters the push-pull electronic effects, leading to different HOMO-LUMO energy gaps and, consequently, a tunable, often red-shifted, emission. rsc.org For example, in a series of pyrazolo[1,5-a]pyrimidines, the introduction of electron-donating groups (EDGs) at the 7-position was found to improve both absorption and emission characteristics. rsc.org

The substituent at the C2 position of the pyrimidine ring has a particularly strong influence. In one study of pyrimidine-derived α-amino acids, it was found that the absence of a substituent at C2 allowed for a strong electronic interplay between a C4-p-methoxyphenyl group and the π-deficient pyrimidine ring, resulting in intense intramolecular charge-transfer emission. nih.gov In contrast, C2-phenyl or methyl groups disrupted this interaction. nih.gov This demonstrates that specific structural modifications can be used to control the degree of charge transfer and thus the emission color and intensity.

Furthermore, the electron lone pairs on the pyrimidine's nitrogen atoms are available for protonation, complexation, or hydrogen bonding. researchgate.net This allows for the tuning of the ring's electron-withdrawing strength and, by extension, the emission properties based on external stimuli like pH or solvent polarity, making these compounds suitable for sensor applications. rsc.orgresearchgate.net

While many organic fluorophores suffer from quenching in the solid state due to aggregation, many this compound derivatives exhibit strong solid-state luminescence, a highly desirable property for applications like organic light-emitting diodes (OLEDs). This is often attributed to non-planar or twisted molecular structures that inhibit detrimental π-π stacking in the solid phase. rsc.orgacs.orgacs.org

Materials combining indole (B1671886) and pyrimidine moieties have demonstrated good emission quantum yields (Φem) in the solid state, with one example reaching 25.6%. acs.orgacs.org This performance is credited to the non-planar molecular structure, which promotes favorable intermolecular interactions within molecular packing. acs.orgacs.org Similarly, pyrimidine-phthalimide derivatives with twisted geometries show significant solid-state fluorescence. rsc.org

Specific quantum yield data highlights the potential of these materials. A study on pyrazolo[1,5-a]pyrimidines reported high solid-state quantum yields (QYSS) for several derivatives, with some exhibiting strong blue emission and QYSS as high as 0.63. rsc.org Other derivatives with CF₃-substituents have shown moderate solid-state quantum yields of up to 0.12 and demonstrated significant aggregation-induced emission (AIE) behavior. mdpi.com

Solid-State Photophysical Properties of Selected Pyrimidine Derivatives
Compound ClassSpecific DerivativeEmission ColorSolid-State Quantum Yield (QYSS)Reference
Pyrazolo[1,5-a]pyrimidines4b (2,4-Cl₂Ph substituted)Blue0.63 rsc.org
Pyrazolo[1,5-a]pyrimidines4d (Ph substituted)Blue0.39 rsc.org
Indole-Pyrimidine HybridsNot specifiedNot specified0.256 acs.orgacs.org
Pyrazolo[1,5-a]pyrimidines4a (4-Py substituted)Blue0.22 rsc.org
Pyrazolo[1,5-a]pyrimidines4e (4-MeOPh substituted)Blue0.18 rsc.org
CF₃-Substituted PyrimidinesNot specifiedNot specifiedup to 0.12 mdpi.com

Potential in Nonlinear Optical (NLO) Materials

The significant intramolecular charge transfer from the aniline donor to the pyrimidine acceptor makes these derivatives prime candidates for nonlinear optical (NLO) applications. researchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical data storage and signal processing. researchgate.net The pyrimidine ring's strong, tunable electron-withdrawing character is key to constructing push-pull chromophores with large hyperpolarizabilities, a measure of NLO activity. nih.govresearchgate.net

Theoretical and experimental studies have confirmed the NLO potential of pyrimidine-based compounds. For example, the NLO properties of a Schiff base containing a pyrimidine ring, (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)–N-(pyrimidin-2-yl)benzenesulfonamide, were shown to be significantly enhanced by solvent polarity, indicating a considerable NLO response suitable for materials development. researchgate.net Another recently synthesized derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was found to possess a third-order nonlinear susceptibility (χ³) superior to that of some established chalcone (B49325) derivatives, marking it as a promising NLO material. rsc.org These findings underscore the vast potential of pyrimidine-based push-pull systems in the field of photonics and optoelectronics. nih.govrsc.org

Structure-Property Relationships for Rational Materials Design

The effective design of advanced materials based on this compound hinges on a deep understanding of structure-property relationships. The accumulated research provides clear guidelines for rationally tailoring molecular structures to achieve desired functionalities.

The Donor-π-Acceptor (D-π-A) Framework : This is the foundational design principle. The pyrimidine ring acts as a robust acceptor (A), while the aniline moiety or a related group serves as the donor (D). rsc.orgresearchgate.net The efficiency of the intramolecular charge transfer (ICT), which dictates the photophysical and NLO properties, can be tuned by modulating the electron-donating strength of the donor and the nature of the π-conjugated bridge connecting the two ends. nih.govrsc.org

Molecular Geometry and Steric Effects : The planarity of the molecule plays a dual role. For applications requiring strong electronic conjugation, such as charge transport and storage, a more coplanar structure between the donor, linker, and acceptor is beneficial. ntu.edu.tw Conversely, for achieving high solid-state luminescence, a twisted or non-planar conformation is often preferred. This steric hindrance prevents aggregation-caused quenching (ACQ) and can promote AIE, leading to high solid-state quantum yields. rsc.orgrsc.orgacs.org

Substituent Effects : The position and electronic nature of substituents provide a powerful tool for fine-tuning. Attaching strong electron-donating groups to the donor part or electron-withdrawing groups to the pyrimidine ring enhances the D-A character, typically leading to red-shifted absorption/emission and larger NLO responses. nih.govrsc.org As demonstrated, even the absence or presence of a small substituent at a key position, like C2 on the pyrimidine ring, can dramatically alter the electronic communication and resulting photophysical properties. nih.gov

External Stimuli Response : The nitrogen atoms in the pyrimidine ring are sites that can interact with the local environment (e.g., through protonation). researchgate.net This provides a mechanism for designing materials whose properties can be switched or tuned by external factors like pH, making them suitable for chemical sensors. rsc.org

By leveraging these principles, scientists can rationally design and synthesize novel this compound derivatives with optimized properties for specific applications, from highly efficient solid-state emitters for OLEDs to advanced NLO materials for photonics.

The 2 Pyrimidin 2 Yl Aniline Scaffold in Medicinal Chemistry Research Scaffold Development and Chemical Biology Focus

Design Principles for Pyrimidine-Based Scaffolds in Target-Oriented Research

The design of pyrimidine-based scaffolds, including the 2-(pyrimidin-2-yl)aniline core, is a cornerstone of modern medicinal chemistry. nih.gov The pyrimidine (B1678525) ring is a key component of DNA and RNA, making it a biocompatible and synthetically accessible heterocycle. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

In target-oriented research, the this compound scaffold is strategically employed. The pyrimidine ring can act as a hinge-binding motif, a common interaction mode in kinase inhibitors, while the aniline (B41778) portion provides a vector for introducing substituents that can interact with other regions of the target protein, thereby modulating potency and selectivity. cardiff.ac.ukmdpi.com For instance, in the design of CDK9 inhibitors, the pyrimidine core interacts with the hinge region of the kinase, and modifications on the aniline ring are used to probe the gatekeeper pocket, influencing both potency and selectivity. cardiff.ac.uk

The design process often involves computational modeling to predict binding modes and guide the synthesis of new derivatives. mdpi.comresearchgate.net A key principle is the strategic placement of substituents to optimize interactions with the target protein while maintaining favorable physicochemical properties. The inherent planarity and electronic nature of the pyrimidine and aniline rings can be fine-tuned through substitution to achieve desired biological effects. csic.es

Chemical Modifications and Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the this compound scaffold, these studies involve systematic modifications of both the pyrimidine and aniline rings to understand how these changes affect biological activity. cardiff.ac.uknih.govnih.gov

Impact of Substituent Electronic Effects on Molecular Properties

The electronic properties of substituents on the this compound scaffold significantly influence molecular properties and, consequently, biological activity. rsc.orgrsc.org Electron-donating groups on the aniline ring can increase the nucleophilicity of the amino group, which can be important for synthetic accessibility and may also impact binding affinity. rsc.orgrsc.org Conversely, electron-withdrawing groups can alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions with the target protein. csic.es

Table 1: Impact of Substituent Electronic Effects on Kinase Inhibitory Activity

Compound ID Pyrimidine C-5 Substituent Aniline Substituent Target IC50 (nM) Key Finding
30f -CH3 4-(4-methylpiperazin-1-yl) CDK9 - Methyl group at C-5 is optimal for CDK9 selectivity. cardiff.ac.uk
30n -CF3 4-(4-methylpiperazin-1-yl) CDK9 - Trifluoromethyl group led to a loss of potency compared to the methyl analog. cardiff.ac.uk
30q -Br 4-(4-methylpiperazin-1-yl) CDK9 - Bromo substituent showed comparable selectivity to the chloro analog. cardiff.ac.uk
14a - 2-fluoro Mer Kinase 8.1 2-fluoroaniline showed strong inhibitory activity. mdpi.com

| 14b | - | 3-fluoro | Mer Kinase | 9.6 | 3-fluoroaniline (B1664137) also demonstrated potent inhibition. mdpi.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Specific values were not consistently provided in the source material, but the relative effects are noted.

Bioisosteric Transformations within the Pyrimidinyl-Aniline Framework

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.net Within the this compound framework, various bioisosteric replacements have been explored. nih.govnih.gov

For example, the phenyl ring of the aniline moiety can be replaced with other aromatic or heteroaromatic rings to probe different chemical spaces and interactions with the target protein. nih.gov In a study on tubulin polymerization inhibitors, replacing the phenyl ring with a pyrimidin-2-yl ring was evaluated. nih.gov Similarly, in the development of KCa2 channel modulators, the aniline portion was replaced with various substituted phenyl groups and other linkers, though in some cases this led to a loss of activity. nih.gov

The amide bond is another common target for bioisosteric replacement. nih.gov In the development of CSNK2 inhibitors, an acetamide (B32628) group on the aniline ring was successfully replaced with a 1,2,4-triazol-4-yl group, which improved potency against the target kinase. acs.org This highlights how subtle changes in the scaffold can lead to significant improvements in biological activity.

Table 2: Examples of Bioisosteric Replacements in this compound Analogs

Original Moiety Bioisosteric Replacement Target Effect on Activity Reference
Phenyl ring Pyridin-3-yl ring Tubulin Polymerization Dramatically reduced antiproliferative activity. nih.gov nih.gov
Cyclohexane Substituted Phenyl KCa2.2a channel Loss of activity. nih.gov nih.gov
Amide 1,2,4-Triazole CSNK2A2 4-fold improvement in potency. acs.org acs.org

Synthetic Approaches for Diverse Compound Libraries Utilizing the Scaffold

The generation of diverse compound libraries is essential for exploring the full potential of the this compound scaffold in drug discovery. Several synthetic strategies have been developed to facilitate the rapid and efficient synthesis of a wide range of derivatives.

A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction. nih.govrsc.orgrsc.org This typically involves the reaction of a substituted 2-chloropyrimidine (B141910) with a variety of anilines. rsc.orgrsc.org Microwave-assisted synthesis has been shown to be a particularly effective method, allowing for rapid and high-yield production of 2-anilinopyrimidines. rsc.orgrsc.org

Another approach involves the cyclization of guanidines with β-dicarbonyl compounds. rsc.org The guanidine (B92328) intermediates can be synthesized from the corresponding anilines. cardiff.ac.uk More complex derivatives can be accessed through multi-step synthetic routes involving cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to introduce further diversity at various positions on the pyrimidine or aniline rings. nih.govcardiff.ac.uk For instance, a Stille coupling can be used to introduce a vinyl substituent at the C5-position of the pyrimidine ring. cardiff.ac.uk These synthetic methodologies allow for the systematic exploration of the chemical space around the this compound core, enabling the generation of extensive libraries for high-throughput screening and SAR studies.

Table 3: Common Synthetic Reactions for this compound Derivatives

Reaction Type Reagents and Conditions Purpose Reference
Nucleophilic Aromatic Substitution (SNAr) 2-chloropyrimidine, substituted aniline, microwave irradiation Formation of the core 2-anilinopyrimidine structure. rsc.orgrsc.org rsc.orgrsc.org
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base Introduction of aryl groups at specific positions. nih.gov nih.gov
Stille Coupling Organostannane, Pd catalyst Introduction of vinyl or other groups. cardiff.ac.uk cardiff.ac.uk
Buchwald-Hartwig Amination Amine, Pd catalyst, base Formation of C-N bonds to introduce the aniline moiety. General knowledge

Role as a Privileged Pharmacophore in Chemical Probe Development

A privileged pharmacophore is a molecular framework that is able to bind to multiple biological targets. The this compound scaffold has demonstrated its utility as such a pharmacophore in the development of chemical probes. Chemical probes are small molecules used to study the function of proteins and biological pathways in a cellular context.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close relative of the this compound core, has been extensively investigated for the development of highly selective CSNK2 inhibitors. researchgate.net These probes have shown exquisite kinome-wide selectivity, making them valuable tools for in vitro studies. researchgate.net Similarly, the this compound scaffold itself has been used as a directing group in C-H amination reactions, highlighting its ability to coordinate with metal catalysts and facilitate specific chemical transformations. rsc.org

The development of potent and selective chemical probes is crucial for target validation and understanding the biological roles of specific proteins. For example, a chemical probe for PIKfyve, which incorporates a pyrimidine-indole core, has been developed and optimized for in vivo studies. nih.gov The versatility of the this compound scaffold, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties, makes it an excellent starting point for the design of such probes.

Q & A

Q. What are the optimal synthetic routes for 2-(pyrimidin-2-yl)aniline?

Methodological Answer: The synthesis typically involves coupling pyrimidine derivatives with aniline precursors. For example:

  • Buchwald-Hartwig amination : A palladium-catalyzed cross-coupling between 2-chloropyrimidine and aniline derivatives under basic conditions (e.g., NaOtBu) .
  • Direct nucleophilic substitution : Reacting 2-aminophenylboronic acid with 2-halopyrimidines in the presence of a copper catalyst . Key Considerations :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Yields range from 60–85%, depending on substituent steric effects .
Reaction Conditions Catalyst Yield Reference
Pd(OAc)₂, Xantphos, NaOtBuPalladium78%
CuI, 1,10-phenanthroline, K₂CO₃Copper65%

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, the asymmetric unit contains two molecules with inter-ring dihedral angles of 31.1° and 35.3°, and N–H⋯N hydrogen bonds forming dimers .
  • NMR spectroscopy : 1H^1H NMR shows aromatic protons at δ 6.8–8.5 ppm, with distinct splitting due to pyrimidine-aniline conjugation.
  • Mass spectrometry : ESI-MS confirms molecular weight (171.20 g/mol) with [M+H]⁺ peak at m/z 172.1 .

Q. What common chemical reactions involve this compound?

Methodological Answer:

  • Nucleophilic aromatic substitution : Reacts with electrophiles (e.g., acyl chlorides) at the aniline NH₂ group.
  • Metal-catalyzed cross-coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives .
  • Hydrogenation : Reduces the pyrimidine ring to dihydropyrimidine under H₂/Pd-C, altering electronic properties .

Advanced Research Questions

Q. How do crystallographic data resolve hydrogen-bonding patterns in this compound?

Methodological Answer: X-ray diffraction reveals two independent molecules in the asymmetric unit linked via N–H⋯N hydrogen bonds (N⋯N distance: 2.89 Å). The dimeric structure stabilizes the crystal lattice, influencing solubility and melting point (99.5–101.5°C) .

Crystallographic Parameters Value
Space groupP1
a, b, c (Å)8.8792, 9.9382, 10.2038
α, β, γ (°)93.186, 103.665, 97.780
V (ų)863.28

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in biological data (e.g., COX-2 vs. iNOS inhibition) often arise from:

  • Assay conditions : Varying pH, temperature, or enzyme isoforms (e.g., murine vs. human COX-2) .
  • Structural modifications : Substituents on the pyrimidine ring (e.g., 4,6-dimethyl vs. trifluoromethyl) alter binding affinities . Resolution Strategy :
  • Conduct dose-response curves (IC₅₀ values) under standardized conditions.
  • Use computational docking (e.g., AutoDock Vina) to compare binding modes across targets .

Q. What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., with COX-2) over 100-ns trajectories.
  • Quantum mechanical calculations : Determine electron-density maps to identify reactive sites for functionalization . Case Study : Docking studies show the pyrimidine N1 atom forms a hydrogen bond with Thr373 of COX-2, while the aniline NH₂ interacts with Tyr355 .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodological Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for Pd-catalyzed couplings, reducing reaction time from hours to minutes .
  • Catalyst recycling : Immobilize Pd nanoparticles on mesoporous silica to reduce metal leaching. Scale-Up Challenges :
  • Purification of polar byproducts (e.g., 2-aminophenol) requires gradient elution in HPLC .

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